molecular formula C10H12O B13746982 1-Butanone-2,2-d2,1-phenyl-(9ci)

1-Butanone-2,2-d2,1-phenyl-(9ci)

Cat. No.: B13746982
M. Wt: 150.21 g/mol
InChI Key: FFSAXUULYPJSKH-NCYHJHSESA-N
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Description

1-Butanone-2,2-d2,1-phenyl-(9CI) is a deuterated analog of 1-phenyl-2-butanone. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the second carbon position of the butanone chain. The molecular formula for this compound is C10H10D2O, and it has a molecular weight of 150.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone-2,2-d2,1-phenyl-(9CI) typically involves the deuteration of 1-phenyl-2-butanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired position .

Industrial Production Methods

Industrial production of deuterated compounds like 1-Butanone-2,2-d2,1-phenyl-(9CI) often involves large-scale catalytic exchange processes. These processes utilize deuterium gas and catalysts in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through rigorous purification steps, including distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Butanone-2,2-d2,1-phenyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanone-2,2-d2,1-phenyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanone-2,2-d2,1-phenyl-(9CI) involves its interaction with molecular targets through its ketone and phenyl functional groups. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can be studied to understand reaction pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone-2,2-d2,1-phenyl-(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as tracing reaction pathways and studying isotope effects. The deuterium substitution can also lead to differences in physical properties, such as boiling points and solubility, compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H12O

Molecular Weight

150.21 g/mol

IUPAC Name

2,2-dideuterio-1-phenylbutan-1-one

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2

InChI Key

FFSAXUULYPJSKH-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(CC)C(=O)C1=CC=CC=C1

Canonical SMILES

CCCC(=O)C1=CC=CC=C1

Origin of Product

United States

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